molecular formula C13H14N2O6 B2472747 Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate CAS No. 348593-54-4

Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

Cat. No.: B2472747
CAS No.: 348593-54-4
M. Wt: 294.263
InChI Key: GJIJKYKQCXKFFX-UHFFFAOYSA-N
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Description

Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate is a benzoate ester derivative featuring a nitro group at the 5-position and a morpholine-4-carbonyl moiety at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₄N₂O₆, with a molecular weight of 294.27 g/mol . The morpholine ring introduces both hydrogen-bonding capability (via the carbonyl oxygen and morpholine nitrogen) and enhanced solubility in polar solvents compared to non-functionalized analogs.

Properties

IUPAC Name

methyl 3-(morpholine-4-carbonyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c1-20-13(17)10-6-9(7-11(8-10)15(18)19)12(16)14-2-4-21-5-3-14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIJKYKQCXKFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate typically involves the reaction of 3-nitrobenzoic acid with morpholine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 3-nitrobenzoic acid is reacted with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoic acid.

    Step 2: The intermediate is then esterified with methyl chloroformate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or alcohols, appropriate solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: Methyl 3-(morpholin-4-ylcarbonyl)-5-aminobenzoate.

    Substitution: Corresponding amides or esters.

    Hydrolysis: 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoic acid.

Scientific Research Applications

Chemistry

In the realm of chemistry, Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate serves as an intermediate in synthesizing more complex organic molecules. It is also utilized as a reagent in various chemical reactions, enhancing the development of new compounds with desirable properties.

Biology

This compound has garnered attention for its potential biological activities:

  • Anticancer Properties : Research indicates that similar compounds can inhibit cancer cell migration and proliferation. For instance, related compounds have shown effectiveness in inhibiting EGF-induced chemotaxis in non-small cell lung cancer cells, suggesting that this compound could be developed into an antimetastatic drug .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. The morpholine ring enhances interaction with bacterial topoisomerases, crucial for DNA replication. Compounds with similar structures have demonstrated potent antibacterial activity against multidrug-resistant strains .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its mechanism of action likely involves interactions with specific molecular targets and pathways, potentially leading to innovative treatment options.

Inhibition of Cancer Cell Migration

A study demonstrated that related compounds inhibited EGF-induced chemotaxis in non-small cell lung cancer cells, suggesting potential development into an antimetastatic drug . This highlights the compound's relevance in cancer research.

Antibacterial Activity

Research on dual inhibitors targeting bacterial topoisomerases revealed that structurally similar compounds exhibited low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating their potential as effective antibacterial agents .

Mechanism of Action

The mechanism of action of Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular parameters of Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at 3-Position Key Features
This compound C₁₃H₁₄N₂O₆ 294.27 Morpholine-4-carbonyl Hydrogen-bond donor/acceptor; polar
Methyl 3-((4-Chloroanilino)carbonyl)-5-nitrobenzoate C₁₅H₁₁ClN₂O₅ 334.72 4-Chloroanilino carbonyl Aromatic chloro group; planar structure
Methyl 3-(chlorocarbonyl)-5-nitrobenzoate C₉H₆ClNO₅ 243.60 Chlorocarbonyl Reactive acyl chloride; high electrophilicity
Methyl 3-(hydroxymethyl)-5-nitrobenzoate C₉H₉NO₅ 211.17 Hydroxymethyl Hydrophilic; potential for esterification
Methyl 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoate C₁₅H₁₁FNO₅ 308.25 4-Fluoro-3-methoxyphenyl Electron-withdrawing F and OCH₃ groups
Methyl 3-bromo-5-nitrobenzoate C₈H₆BrNO₄ 260.05 Bromo Halogenated; potential for cross-coupling

Functional Group Impact on Properties

  • Morpholine-4-carbonyl: Enhances solubility in polar solvents (e.g., DMSO, methanol) due to the morpholine ring’s polarity and hydrogen-bonding capacity. This contrasts with non-polar substituents like bromo or chloroanilino groups .
  • Chlorocarbonyl (C₉H₆ClNO₅): Highly reactive toward nucleophiles (e.g., amines, alcohols), making it a precursor for amide/ester synthesis. However, it is less stable under ambient conditions compared to morpholine derivatives .
  • Hydroxymethyl (C₉H₉NO₅): Offers a site for further functionalization (e.g., oxidation to carboxylic acid or esterification). Its hydrophilicity may improve bioavailability in pharmaceutical contexts .

Commercial Availability and Pricing

  • Methyl 3-((4-Chloroanilino)carbonyl)-5-nitrobenzoate: Available from AldrichCPR (Product No. R577456), priced competitively for research use .
  • Methyl 3-(chlorocarbonyl)-5-nitrobenzoate : Analyzed via reverse-phase HPLC (Newcrom R1 column), indicating standardized quality control protocols .

Hydrogen Bonding and Crystallinity

The morpholine derivative’s carbonyl and tertiary amine groups enable diverse hydrogen-bonding networks, as predicted by graph set analysis . In contrast, halogenated analogs (e.g., bromo or chloro) exhibit weaker intermolecular interactions, leading to lower melting points and reduced crystallinity .

Research and Application Considerations

  • Synthetic Utility : Morpholine-containing derivatives are valuable in medicinal chemistry for their pharmacokinetic properties. For example, the morpholine ring is a common motif in kinase inhibitors .
  • Analytical Methods : HPLC analysis (e.g., Newcrom R1 column) is effective for purity assessment of chlorocarbonyl analogs, but morpholine derivatives may require alternative methods due to polarity .
  • Stability : Morpholine and hydroxymethyl derivatives are more stable under ambient conditions compared to reactive acyl chlorides, which require anhydrous storage .

Biological Activity

Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate (CAS No. 348593-54-4) is a synthetic organic compound that has garnered interest due to its potential biological activities. The compound features a nitro group, a morpholine ring, and a benzoate moiety, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N2O5\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{5}

The mechanism of action for this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that may inhibit specific enzymes or alter cellular signaling pathways. Additionally, the morpholine moiety can facilitate hydrogen bonding with proteins, enhancing the compound's bioactivity.

Biological Activity Overview

Research has indicated various biological activities for this compound, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing nitro groups often show enhanced activity against resistant strains of bacteria due to their ability to disrupt bacterial cell walls and interfere with metabolic pathways.
  • Anticancer Potential : The compound's structural components suggest potential anticancer activity. Nitrogen-containing heterocycles are known for their ability to inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, although further investigation is required to elucidate the specific mechanisms involved .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 0.01 to 0.1 mg/mL, demonstrating superior efficacy compared to standard antibiotics such as ampicillin .
  • Cytotoxicity Assays : A cytotoxicity assay conducted on human cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects. The mechanism was linked to the induction of oxidative stress and DNA damage in treated cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC: 0.01 - 0.1 mg/mL
CytotoxicityIC50: Low micromolar range
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the key synthetic strategies for preparing Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate?

A common approach involves coupling morpholine-4-carbonyl chloride with methyl 5-nitrobenzoate derivatives. Protecting groups (e.g., methyl esters) may be used to prevent undesired side reactions. Multi-component reactions, such as the Passerini-Smiles reaction, have also been employed for structurally similar nitrobenzoate derivatives, enabling one-pot synthesis of complex scaffolds .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is essential for verifying functional groups and substitution patterns, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity is typically assessed via High-Performance Liquid Chromatography (HPLC). For crystalline samples, X-ray diffraction (XRD) provides definitive structural validation .

Q. How does the nitro group influence the compound’s reactivity in further derivatization?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to meta/para positions. It can be reduced to an amine for subsequent functionalization (e.g., amidation). However, harsh reduction conditions may require protective strategies for the morpholine carbonyl group to avoid side reactions .

Advanced Research Questions

Q. How can hydrogen bonding and crystal packing patterns be systematically analyzed for this compound?

Graph set analysis, as described by Bernstein et al., provides a framework for categorizing hydrogen-bonding motifs. Software like SHELXL refines crystallographic data , while ORTEP-III generates graphical representations of molecular packing . For example, morpholine oxygen may act as a hydrogen-bond acceptor, forming networks that stabilize the crystal lattice .

Q. What methodologies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or solvent effects. Hybrid approaches, such as DFT calculations paired with experimental data, reconcile these differences. Cross-validation using complementary techniques (e.g., IR spectroscopy for functional groups) enhances reliability .

Q. How can structure-activity relationships (SAR) be explored for biological targets?

Systematic modification of the morpholine carbonyl or nitro group can elucidate SAR. For instance, replacing morpholine with piperazine (as in related compounds) alters solubility and target affinity. Computational docking studies (e.g., AutoDock) predict interactions with enzymes like kinases, while in vitro assays validate inhibitory activity .

Q. What strategies optimize experimental design for high-throughput crystallography?

Automated pipelines using SHELXC/D/E enable rapid phase determination for high-resolution datasets. Twinned or low-resolution crystals may require iterative refinement in SHELXL or PHENIX. Robust data collection protocols (e.g., synchrotron sources) improve success rates for nitroaromatic compounds, which often exhibit weak diffraction .

Methodological Considerations

Q. How is the morpholine moiety leveraged to enhance physicochemical properties?

Morpholine improves aqueous solubility via its polar oxygen atom, critical for bioavailability in drug discovery. Its conformational flexibility also allows adaptive binding to biological targets. Comparative studies with analogues (e.g., thiomorpholine) quantify these effects .

Q. What analytical challenges arise during stability studies of nitrobenzoate derivatives?

Nitro groups are prone to photodegradation, necessitating dark storage (2–8°C) . Accelerated stability testing (e.g., 40°C/75% RH) combined with LC-MS monitors degradation products. Forced degradation under acidic/alkaline conditions identifies hydrolytic vulnerabilities .

Q. How are computational tools integrated into mechanistic studies of catalytic reactions involving this compound?

Density Functional Theory (DFT) models reaction pathways, such as palladium-catalyzed couplings, by calculating transition-state energies. Experimental kinetic data (e.g., Arrhenius plots) validate these models, enabling optimization of reaction conditions (e.g., solvent, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.